![molecular formula C13H10BrN5O2S B2555652 N-(4-bromophenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 877630-65-4](/img/structure/B2555652.png)
N-(4-bromophenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide” is a chemical compound. However, detailed information about this compound is not readily available1.
Synthesis Analysis
There is no specific information available on the synthesis of this compound1.
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript2. However, the specific details of the structure are not provided2.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions of this compound1.
Physical And Chemical Properties Analysis
The IR spectrum of this compound was recorded with a Bruker ALPHA-T FT-IR spectrometer1. However, the specific details of the physical and chemical properties are not provided1.Scientific Research Applications
Antitumor Activity
A study highlighted the synthesis of novel acetamide derivatives, including pyrrole, pyrrolopyrimidine, and other heterocyclic compounds, aiming to evaluate their antitumor activity. One compound showed effectiveness surpassing that of doxorubicin, a standard reference drug, suggesting promising antitumor capabilities (Alqasoumi et al., 2009).
Antimicrobial Evaluation
Research on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety showed potential as antimicrobial agents. This study explored various derivatives, demonstrating promising antibacterial and antifungal activities (Darwish et al., 2014).
Electronic Structure Analysis
An exhaustive analysis on a pharmaceutically critical molecule with a similar structure involved quantum mechanical calculations and molecular docking. The findings indicated chemical reactivity and potential as an anti-amoebic agent, showcasing the importance of electronic structure in determining biological activity (Shukla & Yadava, 2020).
Synthesis of Novel Compounds
Several studies focused on synthesizing novel compounds with potential biological activities. For instance, coordination complexes of pyrazole-acetamide derivatives were synthesized and characterized, revealing significant antioxidant activity (Chkirate et al., 2019). Another study synthesized dual inhibitors targeting thymidylate synthase and dihydrofolate reductase, showing potent inhibitory activities, which could be beneficial in cancer treatment (Gangjee et al., 2008).
Safety And Hazards
The safety and hazards of this compound are not available.
Future Directions
The future directions of research on this compound are not available.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.
properties
IUPAC Name |
N-(4-bromophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O2S/c14-7-1-3-8(4-2-7)16-10(20)6-22-13-17-11-9(5-15-19-11)12(21)18-13/h1-5H,6H2,(H,16,20)(H2,15,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUJUHDLJXTVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

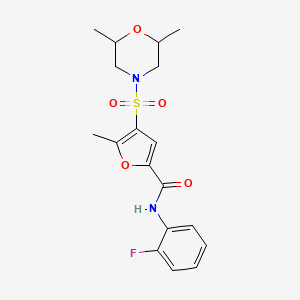
![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B2555572.png)
![[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2555574.png)
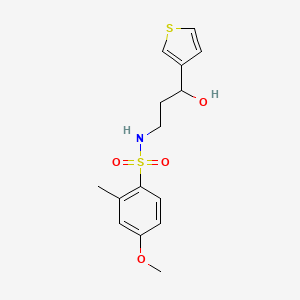
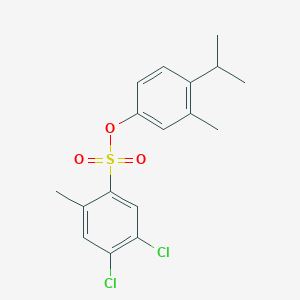
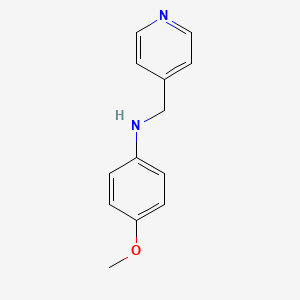
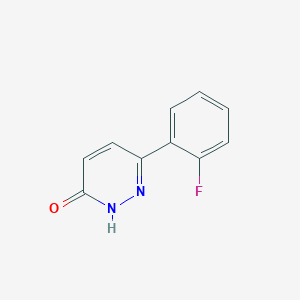
![2-(4-Fluorophenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2555583.png)

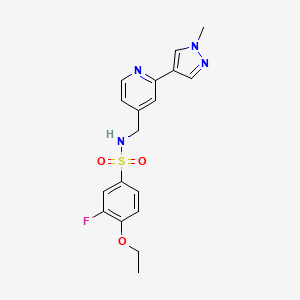
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2555586.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2555587.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2555588.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2555590.png)